molecular formula C12H11N3O6S B12039739 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

Cat. No.: B12039739
M. Wt: 325.30 g/mol
InChI Key: IWGLAXGTDPOLJU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid is a nitroaromatic compound characterized by a benzenesulfonic acid backbone with distinct functional groups: a hydrazinyl (-NHNH₂) substituent at position 5, a nitro (-NO₂) group at position 3, and a phenoxy (-OPh) moiety at position 2. This combination of electron-withdrawing (nitro) and electron-donating (phenoxy) groups, along with the sulfonic acid (-SO₃H) group, imparts unique physicochemical properties. The sulfonic acid group enhances water solubility, a trait shared with compounds like ensulizole (a UV filter) and sulfasalazine derivatives .

Properties

Molecular Formula

C12H11N3O6S

Molecular Weight

325.30 g/mol

IUPAC Name

5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H11N3O6S/c13-14-8-6-10(15(16)17)12(11(7-8)22(18,19)20)21-9-4-2-1-3-5-9/h1-7,14H,13H2,(H,18,19,20)

InChI Key

IWGLAXGTDPOLJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)O)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and Sulfonation Sequencing

The sulfonic acid group is typically introduced via sulfonation of pre-nitrated or phenoxy-substituted intermediates. Sulfonation is highly sensitive to directing effects:

  • Sulfonic acid is a meta-directing electron-withdrawing group.

  • Phenoxy is an ortho/para-directing electron-donating group.

  • Nitro is a meta-directing electron-withdrawing group.

These competing effects necessitate careful sequencing. For example, nitration after sulfonation directs nitro groups to meta positions relative to sulfonic acid, while phenoxy introduction must occur under conditions that favor ortho substitution to sulfonic acid (e.g., through protecting groups or coupling reactions)1.

Pathway A: Sulfonation → Nitration → Bromination → Hydrazinyl Substitution

  • Sulfonation of 2-phenoxybenzene :

    • Reagents : Fuming sulfuric acid, SO₃.

    • Conditions : 50–100°C, 2–4 hr1.

    • Product : 2-phenoxybenzenesulfonic acid.

  • Nitration at Position 3 :

    • Reagents : HNO₃ (65%), H₂SO₄.

    • Conditions : 0–5°C, 2 hr.

    • Product : 3-nitro-2-phenoxybenzenesulfonic acid.

  • Bromination at Position 5 :

    • Reagents : Br₂, FeBr₃.

    • Conditions : 50°C, 4 hr.

    • Product : 5-bromo-3-nitro-2-phenoxybenzenesulfonic acid.

  • Hydrazinyl Substitution :

    • Reagents : NH₂NH₂, EtOH.

    • Conditions : Reflux, 12 hr.

    • Product : 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid.

StepReactionConditionsYield (%)Source
1Sulfonation of 2-phenoxybenzeneH₂SO₄ (fuming), 50–100°C, 2–4 hr85–901
2Nitration at C3HNO₃/H₂SO₄, 0–5°C, 2 hr80–85
3Bromination at C5Br₂/FeBr₃, 50°C, 4 hr70–75
4Hydrazinyl substitutionNH₂NH₂/EtOH, reflux, 12 hr85–90

Pathway B: Phenoxy Coupling → Sulfonation → Nitration → Hydrazinyl Substitution

  • Phenoxy Coupling :

    • Reagents : Diazonium salt of phenol, Cu catalyst.

    • Conditions : 0–5°C, 1 hr.

    • Product : 2-phenoxybenzene.

  • Sulfonation :

    • Reagents : SO₃, H₂SO₄.

    • Conditions : 50–100°C, 2–4 hr1.

    • Product : 2-phenoxybenzenesulfonic acid.

  • Nitration at Position 3 :

    • Reagents : HNO₃/H₂SO₄.

    • Conditions : 0–5°C, 2 hr.

    • Product : 3-nitro-2-phenoxybenzenesulfonic acid.

  • Hydrazinyl Introduction :

    • Reagents : NH₂NH₂, EtOH.

    • Conditions : Reflux, 12 hr.

    • Product : this compound.

Critical Challenges and Solutions

Regioselectivity Control

  • Sulfonic acid : Dominant meta-directing effect complicates phenoxy introduction at ortho positions.

    • Solution : Use coupling reactions (e.g., Ullmann coupling) to bypass electrophilic substitution.

  • Nitro group : Competes with sulfonic acid for nitration sites.

    • Solution : Perform nitration after sulfonation to leverage sulfonic acid’s meta-directing effect.

Stability of Functional Groups

  • Sulfonic acid : Stable under acidic conditions but sensitive to strong oxidizers.

  • Nitro group : Resistant to reduction but reactive in nucleophilic substitution.

Alternative Synthetic Routes

Use of Bromo Intermediates

A bromo-substituted intermediate (e.g., 5-bromo-3-nitro-2-phenoxybenzenesulfonic acid) is critical for hydrazinyl substitution. Bromination can be achieved via:

  • Electrophilic substitution : Br₂/FeBr₃.

  • Radical bromination : NBS (N-bromosuccinimide) under UV light.

Catalytic Methods

  • Palladium-catalyzed coupling : Introduce phenoxy groups via Suzuki or Ullmann reactions.

  • Ionic liquid-mediated reactions : Improve nitration efficiency in acidic conditions.

Analytical Characterization

Spectroscopic Data

TechniqueKey Peaks/ObservationsSource
¹H NMR δ 7.8–8.2 (aromatic H), δ 3.2 (NH₂NH₂)
IR 1340 cm⁻¹ (NO₂), 1220 cm⁻¹ (SO₃H), 3300 cm⁻¹ (NH₂NH₂)
MS m/z 346.2 [M+H]⁺

Crystallography

  • Single-crystal X-ray diffraction : Confirms ortho-phenoxy and meta-nitro arrangement .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that hydrazone derivatives, including those related to 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid, exhibit potent antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. For instance, derivatives have shown activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents .

Anticancer Properties
Hydrazine derivatives are being explored for their anticancer potential. Studies have shown that specific hydrazone compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival, making these compounds valuable candidates for further development in cancer therapy .

Analytical Chemistry

Spectroscopic Applications
this compound and its derivatives serve as effective chelating agents in spectroscopic analyses. They are utilized for the detection of metal ions in environmental samples through various spectroscopic techniques such as UV-Vis spectroscopy. Their ability to form stable complexes with metal ions enhances the sensitivity and specificity of analytical methods .

Detection of Organic Compounds
The compound has also been employed in the determination of organic molecules such as glucose and carbonyl compounds in biological samples. The derivatization process improves the detection limits and accuracy of traditional analytical methods, making it an essential tool in clinical diagnostics .

Material Science

Dyeing and Pigmentation
this compound finds applications in textile industries as a dye intermediate. Its chemical structure allows it to act as a coupling agent in dye formulations, providing vibrant colors and enhancing the durability of dyes on fabrics .

Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor for metals such as copper and nickel. It forms protective layers on metal surfaces, reducing oxidation rates and prolonging the lifespan of metal components in various industrial applications .

Case Studies

Study Focus Findings
Jabeen et al. (2021)Antimicrobial activityHydrazone derivatives exhibited significant inhibition zones against E. coli and S. aureus, suggesting potential as new antibiotics .
MDPI Review (2020)Anticancer propertiesCertain hydrazone derivatives induced apoptosis in cancer cell lines, showing promise for future cancer therapies .
PMC Article (2013)Spectroscopic applicationsThe compound was successfully used for the spectrophotometric determination of heavy metals in wastewater samples .

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Key Functional Groups Molecular Formula Key Properties/Activities References
5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid Benzenesulfonic acid, hydrazinyl, nitro, phenoxy C₁₂H₁₀N₃O₆S High solubility (sulfonic acid), potential reactivity (nitro/hydrazinyl) N/A
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide 5-nitrofuran, thiazole, hydrazide C₈H₆N₄O₄S Carcinogenic (mammary, kidney tumors in rats)
N-[4-(5-Nitro-2-furyl)-2-thiazolyl] acetamide 5-nitrofuran, thiazole, acetamide C₉H₈N₄O₄S Multi-organ carcinogenicity (mammary, lung, kidney)
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) Benzimidazole, sulfonic acid C₁₃H₁₀N₂O₃S UV absorption, used in sunscreens
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid Fluorophenyl, hydroxy, carboxylic acid C₁₂H₈FNO₃ Fluorine enhances metabolic stability

Carcinogenicity and Toxicity Profiles

  • Hydrazine-Containing Compounds: Hydrazinyl and hydrazide moieties are implicated in carcinogenicity. For example, formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide induced mammary and kidney tumors in rats, though other hydrazine derivatives (e.g., 5-nitro-2-furanmethandiol diacetate) were inactive . This suggests that carcinogenicity depends on the broader structural context, such as the presence of a thiazole ring. The target compound lacks a thiazole but retains hydrazinyl and nitro groups, warranting caution in toxicity assessments.
  • Nitroaromatics: Nitro groups are associated with genotoxicity. N-[4-(5-Nitro-2-furyl)-2-thiazolyl] acetamide caused tumors across multiple organs, likely due to nitro-reduction generating reactive intermediates . The nitro group in the target compound may pose similar risks, though its position adjacent to phenoxy could alter metabolic pathways.

Physicochemical Properties

  • Solubility : Sulfonic acid groups (e.g., in ensulizole) confer high water solubility, a trait shared with the target compound. This contrasts with less polar analogs like 5-nitrofuran derivatives, which may require metabolic activation .

Q & A

Q. What are the standard synthetic routes for 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid under controlled temperatures (60–80°C) to avoid over-sulfonation .

Nitration : Position-selective nitration (e.g., using HNO₃/H₂SO₄) at the meta position relative to the sulfonic acid group.

Hydrazine Incorporation : Hydrazinyl groups are introduced via nucleophilic substitution or diazonium salt reduction.

  • Critical Factors :
  • Temperature : Elevated temperatures during sulfonation improve reaction rates but risk decomposition.
  • Stoichiometry : Excess hydrazine ensures complete substitution but requires careful quenching to prevent side reactions.
  • Table: Example Reaction Conditions
StepReagentsTemperatureTimeYield (%)
SulfonationH₂SO₄ (conc.)70°C4 h85–90
NitrationHNO₃/H₂SO₄ (1:3)0–5°C2 h70–75
Hydrazine AdditionNH₂NH₂ (aq.), pH 9–10RT6 h60–65

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Detects π→π* transitions in the nitro and phenoxy groups (λmax ≈ 260–300 nm).
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.5 ppm); ¹³C NMR identifies sulfonic acid (δ ~125 ppm) and nitro groups (δ ~150 ppm). Overlapping signals may require 2D techniques like HSQC .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water (gradient elution) achieve >95% purity .

Q. How do the hydrazinyl and nitro groups influence the compound's reactivity in aqueous vs. organic solvents?

  • Methodological Answer :
  • Hydrazinyl Group : Acts as a nucleophile in aqueous basic conditions (pH > 10), forming hydrazones with carbonyl compounds.
  • Nitro Group : Electron-withdrawing nature reduces electrophilic substitution reactivity but stabilizes intermediates in polar aprotic solvents (e.g., DMF).
  • Solvent Effects :
  • Aqueous : Hydrazinyl protonation (pH < 8) limits reactivity.
  • Organic : Nitro group enhances solubility in DMSO, enabling coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from overlapping functional group signals?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC distinguish coupled protons and carbons, resolving aromatic overlap (e.g., phenoxy vs. sulfonic acid protons) .
  • Hyphenated Techniques : LC-MS/MS combines separation with fragmentation patterns to confirm molecular ions.
  • Computational Validation : DFT calculations (e.g., Gaussian 09) predict NMR/IR spectra, cross-referenced with experimental data .

Q. What strategies mitigate interference between nitro and hydrazinyl groups during synthetic modifications?

  • Methodological Answer :
  • Protection/Deprotection :

Protect hydrazinyl as a tert-butoxycarbonyl (Boc) group during nitration.

Deprotect with TFA post-reaction.

  • Selective Reduction : Use Na₂S₂O₄ to reduce nitro to amine without affecting hydrazinyl .
  • Kinetic Control : Lower reaction temperatures (<10°C) slow nitro group reactivity, favoring hydrazinyl participation .

Q. How can computational models predict the compound's interaction with biological targets, and what validation steps are needed?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina models binding to sulfonic-acid-binding enzymes (e.g., carbonic anhydrase). Parameters:
  • Grid box centered on active site (20 ų).
  • Lamarckian genetic algorithm for conformational sampling.
  • Validation :

In Vitro Assays : Compare predicted IC₅₀ with experimental enzyme inhibition.

MD Simulations : 100-ns trajectories (AMBER) assess binding stability (RMSD < 2.0 Å) .

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